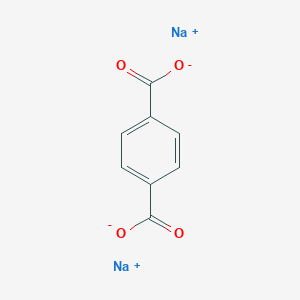
Monosodium dichlorophene
Vue d'ensemble
Description
Monosodium dichlorophene is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a faint odor. Monosodium dichlorophene is used in various applications such as disinfectants, pesticides, and preservatives.
Mécanisme D'action
Monosodium dichlorophene works by disrupting the cell membrane of microorganisms. It reacts with the sulfhydryl groups in proteins, causing them to denature and lose their function. This results in the death of the microorganism.
Biochemical and Physiological Effects
Monosodium dichlorophene has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Monosodium dichlorophene has also been shown to have antifungal properties, inhibiting the growth of Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
Monosodium dichlorophene has several advantages for use in lab experiments. It is stable and has a long shelf life, making it easy to store and transport. It is also effective at low concentrations, making it cost-effective. However, monosodium dichlorophene can be toxic to humans and animals, and caution should be taken when handling it.
Orientations Futures
There are several future directions for research on monosodium dichlorophene. One area of research could focus on the development of new and improved disinfectants and preservatives based on monosodium dichlorophene. Another area of research could focus on the use of monosodium dichlorophene in the synthesis of new pharmaceuticals. Additionally, research could focus on the environmental impact of monosodium dichlorophene and ways to mitigate any negative effects.
Méthodes De Synthèse
Monosodium dichlorophene is synthesized by reacting phenol with sodium hydroxide and chlorine gas. The reaction produces a mixture of ortho- and para-isomers, which are separated by fractional distillation. The para-isomer is then converted to the monosodium salt by reacting it with sodium hydroxide.
Applications De Recherche Scientifique
Monosodium dichlorophene has been widely used in scientific research as a disinfectant and preservative. It is used to control bacterial and fungal growth in various settings such as hospitals, laboratories, and food processing plants. Monosodium dichlorophene is also used in the synthesis of other chemicals such as dyes and pharmaceuticals.
Propriétés
IUPAC Name |
sodium;4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2.Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5H2;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJNZEZALAEEON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058610 | |
| Record name | Monosodium dichlorophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monosodium dichlorophene | |
CAS RN |
10187-52-7 | |
| Record name | Dichlorophen monosodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010187527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-methylenebis[4-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monosodium dichlorophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen 2,2'-methylenebis[4-chlorophenolate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROPHEN MONOSODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S75BB68Q3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)



![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)